molecular formula C12H26 B14547899 2,2,3,7-Tetramethyloctane CAS No. 62183-78-2

2,2,3,7-Tetramethyloctane

Cat. No.: B14547899
CAS No.: 62183-78-2
M. Wt: 170.33 g/mol
InChI Key: CPEHPCZXBBEYOL-UHFFFAOYSA-N
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Description

2,2,3,7-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of methyl groups attached. This compound is one of the many isomers of octane, and it is characterized by its unique arrangement of methyl groups at the 2, 2, 3, and 7 positions on the octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,7-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. For instance, starting with a linear octane chain, specific methylation reactions can be carried out using reagents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes where alkanes are subjected to isomerization reactions. Catalysts such as zeolites or metal oxides can be used to facilitate the rearrangement of carbon atoms and the introduction of methyl groups. These processes are typically carried out under high temperature and pressure conditions to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,7-Tetramethyloctane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing methyl groups or hydrogenating double bonds if present.

    Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the compound, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2,2,3,7-tetramethyloctanol, 2,2,3,7-tetramethyloctanone, or 2,2,3,7-tetramethyloctanoic acid.

    Reduction: Products can include simpler alkanes or fully hydrogenated forms of the compound.

    Substitution: Halogenated derivatives such as 2,2,3,7-tetramethyl-1-chlorooctane or 2,2,3,7-tetramethyl-1-bromooctane.

Scientific Research Applications

2,2,3,7-Tetramethyloctane has various applications in scientific research, including:

    Chemistry: It is used as a reference compound in studies of alkane isomerization and as a model compound for understanding the behavior of branched alkanes in different chemical reactions.

    Biology: Research on the biological effects of branched alkanes can involve this compound to study its interactions with biological membranes and its potential as a biofuel.

    Medicine: While not directly used as a drug, its derivatives or similar compounds can be studied for their pharmacological properties and potential therapeutic applications.

    Industry: It can be used in the formulation of specialty chemicals, lubricants, and as a component in fuel additives to improve combustion efficiency.

Mechanism of Action

The mechanism of action of 2,2,3,7-Tetramethyloctane in chemical reactions involves the interaction of its branched structure with various reagents and catalysts. The presence of multiple methyl groups can influence the reactivity and selectivity of the compound in different reactions. For example, the steric hindrance provided by the methyl groups can affect the approach of reagents and the formation of transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethyloctane: Another isomer of octane with methyl groups at the 2, 2, 3, and 3 positions.

    2,2,7,7-Tetramethyloctane: An isomer with methyl groups at the 2, 2, 7, and 7 positions.

    2,2,3,6-Tetramethyloctane: An isomer with methyl groups at the 2, 2, 3, and 6 positions.

Uniqueness

2,2,3,7-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which can result in distinct physical and chemical properties compared to other isomers. The position of the methyl groups can influence the boiling point, melting point, and reactivity of the compound in various chemical reactions.

Properties

CAS No.

62183-78-2

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,7-tetramethyloctane

InChI

InChI=1S/C12H26/c1-10(2)8-7-9-11(3)12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

CPEHPCZXBBEYOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C(C)(C)C

Origin of Product

United States

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